molecular formula C10H11N3S B182537 Cinnamaldehyde thiosemicarbazone CAS No. 5351-70-2

Cinnamaldehyde thiosemicarbazone

Cat. No. B182537
CAS RN: 5351-70-2
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-JHLWKMQHSA-N
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Description

Cinnamaldehyde thiosemicarbazone is a derivative of benzaldehyde thiosemicarbazone, which has been synthesized and studied for its potential biological activities. This compound has been found to exhibit inhibitory effects on tyrosinase, an enzyme crucial for pigment biosynthesis in organisms, and has shown antimicrobial properties against various bacterial strains .

Synthesis Analysis

The synthesis of this compound and its analogues has been reported in several studies. These compounds have been synthesized using different aldehydes as starting materials and characterized by various analytical techniques. For instance, the synthesis of trans-cinnamaldehyde thiosemicarbazone (Htcin) and its metal complexes has been described, with a focus on their biological activity . Another study reports the synthesis of 2,4-dihydroxy cinnamaldehyde thiosemicarbazide and its complex with vanadium (V), providing insights into the reaction conditions and characterization of the resulting compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been investigated using spectral techniques. A study on α-methyl trans cinnamaldehyde semicarbazone, a related compound, provides detailed structural information through single crystal X-ray diffraction, revealing that the compound crystallizes in the triclinic Pī space group . Such structural analyses are crucial for understanding the relationship between the molecular structure of these compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives has been explored in the context of their biological activities. The metal complexes of these thiosemicarbazones, particularly those with copper (II) and nickel (II), have been studied for their antileukemic activity and their ability to interact with biological molecules such as DNA and topoisomerase IIa . These interactions are significant as they provide insights into the mechanisms by which these compounds exert their biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various techniques. The thermal stability of these compounds has been assessed using thermogravimetry . Additionally, the antimicrobial activities of these compounds have been evaluated, with some showing promising results against resistant bacterial strains . The study of their physical and chemical properties is essential for the development of these compounds as potential therapeutic agents.

Scientific Research Applications

Antidiabetic Properties

Cinnamaldehyde has been identified as a potential antidiabetic agent. Studies reveal its ability to significantly lower plasma glucose levels in a dose-dependent manner in diabetic rats. It also shows a notable decrease in glycosylated hemoglobin, serum total cholesterol, and triglyceride levels, while increasing plasma insulin, hepatic glycogen, and high-density lipoprotein-cholesterol levels. These findings indicate cinnamaldehyde's hypoglycemic and hypolipidemic effects in diabetic conditions (Subash Babu et al., 2007).

Metabolic Syndrome and Lipid Accumulation

Cinnamaldehyde supplementation has shown to prevent fasting-induced hyperphagia, lipid accumulation, and inflammation in high-fat diet-fed mice. It enhances adipose tissue lipolysis and modulates serum biochemical parameters related to lipolysis. This compound also influences serum IL-1β and inflammatory gene expression, thus contributing to its antiobesity role (Khare et al., 2016).

Antimicrobial and Food Safety

Cinnamaldehyde has been observed to exhibit antimicrobial properties against various pathogenic bacteria in laboratory media, animal feeds, and human foods. This compound's ability to combat bacteria like Bacillus cereus, Escherichia coli, and Listeria monocytogenes has implications for food safety, nutrition, and potentially in treating animal and human diseases (Friedman, 2017).

Anti-inflammatory and Immunomodulatory Effects

Cinnamaldehyde has demonstrated potential in modulating systemic inflammatory response syndrome (SIRS) induced by lipopolysaccharide. It has been found to alter the number of circulating and peritoneal leukocytes, reduce levels of nitric oxide, plasma TNFα, and modulate plasma and peritoneal IL-10 and IL-1β levels. These effects are partly dependent on TRPA1 activation, highlighting cinnamaldehyde's role in immunomodulation (Mendes et al., 2016).

Neuroprotective Properties

Cinnamaldehyde has shown protective effects against oxidative stress and nitric oxide metabolites in the brain, especially in aged rats fed with a long-term, high-fat diet. It appears to mitigate brain disorders associated with metabolic syndrome and aging, presenting a novel approach in neuroprotective strategies (Ataie et al., 2019).

Antioxidative and Antiperoxidative Effects

The antioxidative and antiperoxidative effects of cinnamaldehyde have been observed in protecting pancreatic β-cells from damage induced by streptozotocin in Wistar rats. It enhances the antioxidant defense against reactive oxygen species produced under hyperglycemic conditions, thereby protecting pancreatic β-cells and exhibiting antidiabetic properties (Subash-Babu et al., 2014).

Mechanism of Action

Target of Action

Cinnamaldehyde thiosemicarbazone has been found to target two primary enzymes: Carbonic Anhydrase II (CA-II) and Cathepsin B . CA-II is a metalloenzyme that efficiently catalyzes the reversible hydration of CO2 to HCO3- and H+ ions, playing a significant role in many pathological and physiological processes . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .

Mode of Action

This compound interacts with its targets in a specific manner. For CA-II, the compound mediates an ionic interaction with the Zn ion in the active site of the enzyme . The thiosemicarbazide moiety of the compound is supported by The199 and Thr200, while Gln92 supports the interactions of all the compounds by hydrogen bonding . For Cathepsin B, thiosemicarbazones have been found to inhibit the enzyme’s activity to a greater extent than semicarbazones .

Biochemical Pathways

The inhibition of CA-II and Cathepsin B by this compound affects several biochemical pathways. By inhibiting CA-II, the compound disrupts the regulation of CO2 and HCO3- concentrations, which can impact a variety of physiological processes . The inhibition of Cathepsin B can affect intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Pharmacokinetics

These compounds are generally believed to have high bioavailability and bioactivity .

Result of Action

The inhibition of CA-II and Cathepsin B by this compound results in molecular and cellular effects. The inhibition of CA-II can lead to changes in the regulation of CO2 and HCO3- concentrations, affecting various physiological processes . The inhibition of Cathepsin B can disrupt intracellular protein turnover and other processes, potentially leading to various physiological effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to diffuse through the semipermeable membrane of cell lines can be affected by the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Safety and Hazards

Cinnamaldehyde thiosemicarbazone is considered hazardous. It is classified as having flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thiosemicarbazones show potential as chemotherapeutic agents . They have a wide clinical antitumor spectrum with efficacy in various tumor types such as leukemia, pancreatic cancer, breast cancer, non-small cell lung cancer, cervical cancer, prostate cancer, and bladder cancer . Future research is oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

properties

IUPAC Name

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQFXIRXYXNOZ-HCFISPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5351-70-2
Record name Cinnamaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde thiosemicarbazone

Q & A

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for this compound. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of this compound is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: this compound and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While this compound itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of this compound and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of this compound derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of this compound derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for this compound are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol this compound (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of this compound.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with this compound is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of this compound, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

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